AM630 - 164178-33-0

AM630

Catalog Number: EVT-271788
CAS Number: 164178-33-0
Molecular Formula: C23H25IN2O3
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AM630 is a synthetically derived compound that serves as a potent and selective antagonist of the CB2 receptor. [] It is classified as an aminoalkylindole analogue, structurally similar to other cannabinoid receptor ligands. [] In scientific research, AM630 is crucial for investigating the function of CB2 receptors, dissecting their role in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This compound allows researchers to understand how blocking CB2 receptor activity affects cellular responses, signaling pathways, and ultimately, the development and progression of various conditions.

Molecular Structure Analysis

AM630 is an aminoalkylindole analogue. [] It's chemical formula is AM630. The detailed molecular structure of AM630 is characterized by the presence of:

Mechanism of Action

AM630 exerts its effects by selectively binding to the CB2 receptor and acting as an antagonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This binding prevents the activation of the CB2 receptor by endogenous cannabinoids like 2-arachidonoylglycerol (2-AG) and anandamide. [, , ] By blocking CB2 receptor activation, AM630 alters downstream signaling pathways and cellular responses typically associated with CB2 receptor activation. This mechanism allows researchers to investigate the specific consequences of inhibiting CB2 receptor activity in different experimental models.

Applications
  • Cerebral Ischemia: Studies have shown that AM630 can modulate the protective effect of electroacupuncture pretreatment in rat models of focal cerebral ischemia. [] This suggests a role for CB2 receptors in the mechanisms underlying ischemic tolerance induced by electroacupuncture.
  • Hepatic Stellate Cell Activation: AM630 has been shown to reverse the inhibitory effects of a CB2 agonist on the proliferation and activation of hepatic stellate cells, a key cell type involved in liver fibrosis. [] This finding supports the role of CB2 receptors in regulating hepatic stellate cell activity and potentially influencing the development of liver fibrosis.
  • Osteoclastogenesis: Research using AM630 has demonstrated its ability to negatively regulate osteoclastogenesis, the process of bone-resorbing osteoclast cell formation. [, , , , ] AM630 was shown to inhibit osteoclast formation in response to stimulation by receptor activator of nuclear factor kappa B ligand (RANKL) and titanium particles, suggesting CB2 receptors as potential targets for regulating bone remodeling and inflammatory osteolysis.
  • Status Epilepticus: AM630 has been implicated in modulating neuronal autophagy in the hippocampal CA1 region of rats with status epilepticus, further suggesting a potential role for CB2 receptors in the pathogenesis of epilepsy. []
  • Pulmonary Fibrosis: Research utilizing AM630 has indicated the potential for CB2 receptor agonists to protect against bleomycin-induced pulmonary fibrosis in mice. [] The study suggests that the protective effect is mediated through the inhibition of inflammation and extracellular matrix deposition, highlighting the potential of targeting CB2 receptors for therapeutic interventions in lung fibrosis.
  • Gastrointestinal Dysmotility: AM630 has been used to investigate the involvement of CB2 receptors in gastrointestinal dysmotility induced by vincristine, an antitumoral drug. [] These findings suggest that while CB1 receptors appear to play a more prominent role in vincristine-induced gastrointestinal dysmotility, further studies are needed to fully understand the role of CB2 receptors in this context.
  • Angiogenesis: Studies using AM630 have explored the role of CB2 receptors in angiogenesis, the formation of new blood vessels. [] Results suggest that cannabinoids may regulate angiogenesis through pathways that are not mediated by CB1 or CB2 receptors, indicating the complexity of cannabinoid signaling in this process.
  • Neural Stem/Progenitor Cell Senescence: Research utilizing AM630 has shown that it can block the protective effect of N-Stearoyl-L-Tyrosine (NsTyr) against the senescence of neural stem/progenitor cells induced by Aβ 1–42. [] This indicates a role for CB2 receptors in mediating the anti-senescence effects of NsTyr in neural stem/progenitor cells.
  • Inflammatory Pain: Studies involving AM630 have demonstrated the role of CB2 receptors in mediating the antinociceptive effects of various compounds in inflammatory pain models. [, ] The findings highlight the potential for targeting CB2 receptors for therapeutic interventions in pain management.
  • Salivary Secretion: AM630 has been employed to investigate the role of CB2 receptors in regulating salivary secretion. [, ] These studies suggest that the endocannabinoid system can influence salivary gland function, potentially opening up avenues for treating salivary gland disorders.

Anandamide (AEA)

Compound Description: Anandamide (N-arachidonoylethanolamine, AEA) is an endogenous cannabinoid neurotransmitter that binds to both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) receptors [, , , , , , , ]. It exhibits a wide range of biological effects, including involvement in cardiovascular function, pain perception, and modulation of neurotransmitter release.

Relevance: Anandamide is a key endocannabinoid whose activity is often studied in conjunction with AM630, a selective antagonist of CB2 receptors. By comparing the effects of anandamide in the presence and absence of AM630, researchers can elucidate the specific roles of CB2 receptors in various physiological processes. For instance, one study found that anandamide decreases saliva secretion, and this effect is blocked by AM630, highlighting the role of CB2 in salivary gland function [].

2-Arachidonoylglycerol (2-AG)

Compound Description: 2-Arachidonoylglycerol (2-AG) is another major endocannabinoid that acts as a full agonist at both CB1 and CB2 receptors [, , , , ]. It is involved in various physiological processes, including pain modulation, neuroprotection, and regulation of food intake.

Relevance: Similar to anandamide, 2-AG is often used in conjunction with AM630 to differentiate the roles of CB1 and CB2 receptors. For example, one study demonstrated that while both 2-AG and AM630 are involved in the regulation of food intake in neonatal chickens, their effects are mediated through different mechanisms, suggesting distinct roles for CB1 and CB2 receptors in this process [].

JWH133

Compound Description: JWH133 is a selective agonist of the cannabinoid receptor type 2 (CB2) [, , , , , , , , ]. It exhibits anti-inflammatory and neuroprotective effects in various experimental models.

Relevance: JWH133 serves as a valuable tool to investigate the potential therapeutic benefits of CB2 receptor activation. Its effects are frequently compared to those observed with AM630, a CB2 antagonist, to confirm the specific involvement of CB2 receptors in mediating the observed effects. This approach has been used to investigate the role of CB2 in various conditions, including colitis [], pulmonary fibrosis [], and bone cancer pain [].

AM281

Compound Description: AM281 is a selective antagonist of the cannabinoid receptor type 1 (CB1) [, , , , ]. It is often used in research to investigate the role of CB1 receptors in various physiological and pathological processes.

Relevance: AM281, in conjunction with AM630, helps to delineate the distinct roles of CB1 and CB2 receptors. For instance, one study used both antagonists to demonstrate that the early endocannabinoid response to spinal cord injury involves both CB1 and CB2 receptors, with each receptor contributing differently to neuroprotection and functional recovery [].

AM1241

Compound Description: AM1241 is a potent and selective agonist of the cannabinoid receptor type 2 (CB2) [, , , , ]. It displays anti-inflammatory and neuroprotective properties in various experimental models.

Relevance: Similar to JWH133, AM1241 is a valuable pharmacological tool for studying the therapeutic potential of CB2 receptor activation. Its effects are often contrasted with those of AM630 to confirm the specific role of CB2 receptors in mediating the observed beneficial effects. This strategy has been employed to investigate the role of CB2 in conditions such as diet-induced obesity [] and myocardial infarction [].

Palmitoylethanolamide (PEA)

Compound Description: Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that exerts anti-inflammatory and analgesic effects, although its mechanism of action is not fully understood []. It is believed to interact with multiple receptors, including CB2, TRPV1, and GPR55.

Relevance: While not a direct ligand for CB2, PEA's effects are often modulated by CB2 receptor activity. Research utilizing AM630 has helped to clarify the role of CB2 in mediating PEA's actions. For example, studies in rats suggest that PEA's vasodepressor effects are mediated by CB1, TRPV1, and GPR55 receptors, but not by CB2 receptors, as AM630 did not affect these responses [].

Δ9-Tetrahydrocannabinol (THC)

Compound Description: Δ9-Tetrahydrocannabinol (THC) is the primary psychoactive component of cannabis. It acts as a partial agonist at both CB1 and CB2 receptors [, , ].

Relevance: THC’s effects on various physiological processes, including its anti-emetic, analgesic, and appetite-stimulating properties, are mediated by both CB1 and CB2 receptors. Studies often utilize AM630 to delineate the specific contribution of CB2 receptors to the overall effects of THC. For example, research has shown that THC can attenuate preterm delivery in a mouse model, and this effect is reversed by a CB1 antagonist but not by AM630, suggesting that this particular effect of THC is mediated primarily through CB1 receptors [].

N-Arachidonoyl Serine (ARA-S)

Compound Description: N-Arachidonoyl Serine (ARA-S) is an endogenous lipid signaling molecule that has been proposed as an antagonist at a putative third endothelial cannabinoid receptor, distinct from CB1 and CB2 []. It has been shown to modulate angiogenesis and vascular function.

O-1918

Compound Description: O-1918 [(-)-4-(3-3, 4-trans-p-menthadien-(1, 8)-yl)-orcinol] is a synthetic compound that has been proposed as an antagonist of the putative third endothelial cannabinoid receptor, distinct from CB1 and CB2, similar to ARA-S []. It has demonstrated inhibitory effects on angiogenesis.

Properties

CAS Number

164178-33-0

Product Name

(6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone

IUPAC Name

[6-iodo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone

Molecular Formula

C23H25IN2O3

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C23H25IN2O3/c1-16-22(23(27)17-3-6-19(28-2)7-4-17)20-8-5-18(24)15-21(20)26(16)10-9-25-11-13-29-14-12-25/h3-8,15H,9-14H2,1-2H3

InChI Key

JHOTYHDSLIUKCJ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

1-(2-(morpholin-4-yl)ethyl)-2-methyl-3-(4-methoxybenzoyl)-6-iodoindole
2-methyl-3-(4-methoxybenzoyl)-6-iodo-1-(2-morpholinoethyl)-1H-indole
6-iodopravadoline
AM 630
AM-630
AM630
iodopravadoline
methanone, (6-iodo-2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)(4-methoxyphenyl)-

Canonical SMILES

CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.